molecular formula C26H28N6O8S2 B11628530 N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide

N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide

Cat. No.: B11628530
M. Wt: 616.7 g/mol
InChI Key: UMKUYAJYTQRJLQ-UHFFFAOYSA-N
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Description

N,N’-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})HEXANEDIAMIDE is a complex organic compound featuring a hexanediamide core with two 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})HEXANEDIAMIDE typically involves multiple steps:

    Formation of 5-methyl-1,2-oxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfamoylation: The 5-methyl-1,2-oxazole is then reacted with sulfonyl chloride derivatives to introduce the sulfamoyl group.

    Coupling with hexanediamide: The final step involves coupling the sulfamoylated oxazole with hexanediamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})HEXANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfamoyl group can be reduced to amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Amine derivatives of the sulfamoyl group.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N,N’-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})HEXANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})HEXANEDIAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Pathways Involved: It may interfere with metabolic pathways involving sulfur-containing compounds, leading to disrupted cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 4,4’-Bis(2-benzoxazolyl)stilbene
  • (5-methyl-1,2-oxazol-3-yl)methanesulfonamide

Uniqueness

N,N’-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})HEXANEDIAMIDE stands out due to its dual sulfamoyl groups and hexanediamide core, which confer unique chemical properties and potential biological activities not found in simpler analogs.

Properties

Molecular Formula

C26H28N6O8S2

Molecular Weight

616.7 g/mol

IUPAC Name

N,N'-bis[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]hexanediamide

InChI

InChI=1S/C26H28N6O8S2/c1-17-15-23(29-39-17)31-41(35,36)21-11-7-19(8-12-21)27-25(33)5-3-4-6-26(34)28-20-9-13-22(14-10-20)42(37,38)32-24-16-18(2)40-30-24/h7-16H,3-6H2,1-2H3,(H,27,33)(H,28,34)(H,29,31)(H,30,32)

InChI Key

UMKUYAJYTQRJLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C

Origin of Product

United States

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